4-(Benzenesulfonyl)-5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzenesulfonyl)-5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)pyrazole is a synthetic organic compound known for its complex structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrazole ring substituted with benzenesulfonyl, dichlorophenyl, and fluorophenyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzenesulfonyl)-5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)pyrazole typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrazole Core: This can be achieved through the condensation of hydrazine with a 1,3-diketone or β-keto ester.
Introduction of Substituents: The benzenesulfonyl group can be introduced via sulfonylation using benzenesulfonyl chloride in the presence of a base such as pyridine. The dichlorophenyl and fluorophenyl groups are typically introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis might be optimized for scale, involving:
Continuous Flow Chemistry: To enhance reaction efficiency and safety.
Catalysis: Using catalysts to lower activation energy and increase yield.
Purification Techniques: Such as recrystallization and chromatography to ensure high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzenesulfonyl group, leading to sulfone derivatives.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation.
Reducing Agents: Like lithium aluminum hydride or hydrogen gas with a palladium catalyst for reduction.
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution, and nucleophiles (e.g., amines) for nucleophilic substitution.
Major Products:
Oxidation Products: Sulfone derivatives.
Reduction Products: Amines from nitro reductions.
Substitution Products: Various substituted pyrazoles depending on the reagents used.
Chemistry:
Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: Used in the development of new materials with specific electronic or photonic properties.
Biology and Medicine:
Pharmacology: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biochemical Research: Used as a probe to study enzyme mechanisms and receptor interactions.
Industry:
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Polymer Science: Incorporated into polymers to enhance their thermal and mechanical properties.
Mechanism of Action
The mechanism by which 4-(Benzenesulfonyl)-5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)pyrazole exerts its effects depends on its application:
Biological Targets: It may interact with enzymes or receptors, inhibiting or modulating their activity. For example, it could inhibit a specific enzyme by binding to its active site, preventing substrate access.
Pathways Involved: The compound might influence signaling pathways, such as those involving kinases or G-protein coupled receptors, leading to downstream biological effects.
Comparison with Similar Compounds
4-(Benzenesulfonyl)-5-phenyl-1-(4-fluorophenyl)pyrazole: Lacks the dichlorophenyl group, which may alter its reactivity and biological activity.
4-(Benzenesulfonyl)-5-(3,4-dichlorophenyl)-1-phenylpyrazole: Lacks the fluorophenyl group, potentially affecting its electronic properties and interactions with biological targets.
Uniqueness:
Substituent Effects: The presence of both dichlorophenyl and fluorophenyl groups in 4-(Benzenesulfonyl)-5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)pyrazole provides a unique combination of electronic and steric effects, influencing its reactivity and interaction with biological targets.
Properties
IUPAC Name |
4-(benzenesulfonyl)-5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2FN2O2S/c22-18-11-6-14(12-19(18)23)21-20(29(27,28)17-4-2-1-3-5-17)13-25-26(21)16-9-7-15(24)8-10-16/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUCGMWHAKTNKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.